2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-(6-Bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule featuring a 1,4-benzodioxin scaffold linked to a brominated indole moiety via an acetamide bridge. The 1,4-benzodioxin ring is a privileged structure in medicinal chemistry, known for conferring metabolic stability and modulating electronic properties in drug candidates .
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22) |
InChI Key |
SFVWRPMDOPYTFM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Amidation
A widely cited approach involves Friedel-Crafts acylation to introduce the acetyl group to the indole nucleus. In this method, 6-bromoindole undergoes acylation with oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. This intermediate is then treated with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions to form the target acetamide.
Key Reaction Steps:
Alkylation-Bromination Sequence
An alternative route involves alkylation of 6-bromoindole with bromoacetyl bromide, followed by coupling with the benzodioxin amine. This method avoids Friedel-Crafts conditions, which can be sensitive to moisture and steric hindrance.
Procedure:
-
Alkylation of 6-Bromoindole:
Yields range from 65–70% when using sodium hydride in dimethylformamide (DMF).
-
Nucleophilic Substitution:
Lithium hydride in DMF facilitates the displacement of bromide by the amine, achieving 60–65% yield.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Step | Optimal Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Dichloromethane | AlCl₃ | Reflux | 80–85% |
| Amidation | Water/THF | NaOH | 25°C | 70–75% |
| Alkylation | DMF | NaH | 0–5°C | 65–70% |
| Coupling | DMF | LiH | 25–30°C | 60–65% |
Polar aprotic solvents like DMF enhance nucleophilicity in coupling reactions, while aqueous bases facilitate amidation.
Catalytic and Steric Considerations
-
Friedel-Crafts Catalysts: AlCl₃ outperforms FeCl₃ or ZnCl₂ in regioselective acylation of 6-bromoindole.
-
Steric Hindrance: Bulky substituents on the indole nitrogen reduce yields in alkylation steps, necessitating excess bromoacetyl bromide.
Analytical Characterization
Spectroscopic Data
IR Spectroscopy:
¹H-NMR (400 MHz, CDCl₃):
-
δ 10.12 (s, 1H, NH), 7.57 (d, J = 8.4 Hz, 1H, indole H-7), 6.62 (d, J = 2.4 Hz, 1H, benzodioxin H-5), 4.15 (s, 4H, OCH₂CH₂O), 2.43 (s, 3H, COCH₃).
EI-MS:
Purity and Yield Optimization
HPLC Analysis:
-
Reverse-phase C18 column (MeCN/H₂O = 70:30) shows >95% purity for optimized routes.
-
Impurities include unreacted 6-bromoindole (<2%) and hydrolyzed acetamide (<3%).
Applications and Derivatives
The compound serves as a precursor for inhibitors targeting bacterial enzymes (e.g., cystathionine γ-lyase) and serotonin receptor modulators. Derivatives with electron-withdrawing groups on the benzodioxin ring exhibit enhanced antimicrobial activity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Acetamide Linkage: Sulfonamide derivatives (e.g., compounds 3 and 7l) exhibit antibacterial and lipoxygenase inhibitory activities, likely due to enhanced hydrogen bonding and steric bulk .
- Bromoindole vs. Halogenated Aromatics : The 6-bromoindole group introduces a bulky, electron-deficient aromatic system, contrasting with simpler halogenated phenyl groups (e.g., 4-chlorophenyl in 7l). Bromine’s hydrophobicity and van der Waals interactions could enhance target binding compared to smaller halogens like chlorine .
- Carboxylic Acid Derivatives: The carboxylic acid analog () showed anti-inflammatory activity comparable to ibuprofen, suggesting that electron-withdrawing groups on the benzodioxin ring enhance COX inhibition.
Antimicrobial Activity
Compound 7l () demonstrated potent antimicrobial activity with minimal hemolytic effects, attributed to its 4-chlorophenylsulfonyl and 3,5-dimethylphenyl groups. In contrast, bromoindole-containing compounds (e.g., ) showed variable bioactivity scores (5.2–6.8), possibly reflecting differences in bacterial target specificity .
Anti-inflammatory and Enzyme Inhibition
- Lipoxygenase inhibition by 5c and 5e () highlights the role of N-alkyl/aryl substitutions on sulfonamides. The target compound’s indole moiety may similarly modulate arachidonic acid metabolism but lacks direct evidence .
- α-Glucosidase inhibitors (7i, 7k; IC₅₀ ~80 µM) suggest that bulky substituents (e.g., 4-methoxyphenyl) enhance enzyme binding. The bromoindole group’s size and electronic properties could further optimize inhibitory potency .
Physicochemical Properties
- Bromine’s hydrophobicity (logP ~3.5 predicted) may improve CNS penetration compared to polar sulfonamides .
- Synthetic Accessibility : The compound can be synthesized via nucleophilic substitution or coupling reactions, analogous to methods in and , where bromoacetyl intermediates react with benzodioxin amines .
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that exhibits significant biological activity. This compound features a brominated indole moiety linked to a benzodioxin structure, which suggests potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological potential.
- Molecular Formula : C21H23BrN4O2
- Molecular Weight : 443.3 g/mol
- IUPAC Name : N-[2-(6-bromoindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
- InChI Key : CQBZSCCGOUZOAQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that it may modulate signaling pathways associated with cell proliferation and apoptosis, particularly through inhibition of cyclin-dependent kinases (CDKs) which are critical in cell cycle regulation.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cellular models, potentially making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disorders.
Data Tables
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antitumor | MTT Assay | IC50 = 15 µM (A549) | |
| Anti-inflammatory | ELISA | Decreased IL-6 levels | |
| Neuroprotection | Cell Viability Assay | 80% viability at 50 µM |
Case Study 1: Antitumor Efficacy
In a study conducted on A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 15 µM. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of CDK activity.
Case Study 2: Anti-inflammatory Response
A separate investigation focused on the anti-inflammatory effects of the compound in LPS-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Case Study 3: Neuroprotective Potential
Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound preserved cell viability by approximately 80% at a concentration of 50 µM. This suggests its role as a neuroprotective agent against oxidative damage.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide?
Answer: The synthesis typically involves a two-step protocol:
Sulfonamide Formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl bromide under basic conditions (pH 8–10) to form the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide .
Coupling with Indole Derivatives : The bromoacetamide intermediate is treated with 6-bromoindole in a polar aprotic solvent (e.g., DMF) using lithium hydride (LiH) as an activator. The reaction is monitored via TLC until completion, followed by purification via recrystallization or column chromatography .
Q. Key Characterization Methods :
Q. How is the α-glucosidase inhibitory activity of this compound evaluated?
Answer: Methodology :
- Enzyme Assay : A 100 µL reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase (0.057 units), and the test compound (0.0156–0.5 mM) is pre-incubated at 37°C for 10 minutes. The reaction is initiated with p-nitrophenyl glucoside (substrate), and absorbance at 400 nm is measured after 30 minutes.
- IC50 Calculation : Activity is compared to acarbose (reference drug, IC50 = 37.38 ± 0.12 µM). Dose-response curves are analyzed using enzyme kinetics software (e.g., EZ-Fit) .
Q. Typical Results :
| Compound | IC50 (µM) |
|---|---|
| Acarbose | 37.38 |
| Target Compound | 81.12–95.64* |
| *Hypothetical range based on structural analogs . |
Advanced Research Questions
Q. What structural modifications enhance α-glucosidase inhibition in benzodioxin-acetamide derivatives?
Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., bromo on indole): Improve binding to the enzyme’s active site via hydrophobic interactions.
- Methoxy or Methyl Groups on the phenyl ring: Increase steric bulk, enhancing selectivity for α-glucosidase over other hydrolases .
- SAR Trends :
- 3,4-Dimethylphenyl substituents (e.g., compound 7k ) show optimal activity (IC50 = 81.12 µM), while unsubstituted phenyl groups reduce potency (>100 µM) .
Mechanistic Insight :
The acetamide moiety acts as a hydrogen-bond donor to key residues (e.g., Asp214) in the enzyme’s catalytic pocket, while the benzodioxin ring stabilizes the complex via π-π stacking .
Q. How do spectroscopic techniques validate the compound’s structure and purity?
Answer:
- 1H-NMR Integration : Confirms stoichiometry of protons (e.g., 4H for benzodioxin methylenes at δ 4.25–4.22).
- CHN Analysis : Validates elemental composition (e.g., C: 63.00%, H: 5.06%, N: 6.39% for C24H24N2O5S) .
- Mass Spectrometry : Exact mass (e.g., [M+H]+ = 439.08) confirms molecular formula (C20H16BrN2O3) .
Q. Purity Criteria :
Q. What computational methods are used to predict the compound’s binding mode with α-glucosidase?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions between the compound and enzyme (PDB ID: 2ZE0). Key residues (Asp214, Arg672) form hydrogen bonds with the acetamide group .
- MD Simulations : 100-ns trajectories assess complex stability. Root-mean-square deviation (RMSD < 2 Å) indicates stable binding .
Q. In Silico Findings :
- Binding Energy : Analogs with bromoindole show ΔG = −9.2 kcal/mol, correlating with experimental IC50 values .
Q. How do researchers resolve contradictions in bioactivity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
